molecular formula C16H19BrF3N3O2 B15114851 4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine

4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine

Cat. No.: B15114851
M. Wt: 422.24 g/mol
InChI Key: JWMVCFDGCUWTKT-UHFFFAOYSA-N
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Description

4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a unique combination of functional groups, including a brominated pyridine ring, a trifluoromethyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the bromination of 3-(trifluoromethyl)pyridine, followed by the introduction of the piperidine and morpholine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated pyridine ring and trifluoromethyl group can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)pyridine: Shares the brominated pyridine and trifluoromethyl groups but lacks the piperidine and morpholine moieties.

    4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the bromine atom and additional functional groups.

Uniqueness

4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H19BrF3N3O2

Molecular Weight

422.24 g/mol

IUPAC Name

[1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H19BrF3N3O2/c17-13-8-12(16(18,19)20)9-21-14(13)23-3-1-2-11(10-23)15(24)22-4-6-25-7-5-22/h8-9,11H,1-7,10H2

InChI Key

JWMVCFDGCUWTKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br)C(=O)N3CCOCC3

Origin of Product

United States

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